molecular formula C8H16ClNO2 B3256520 Methyl 2-methylpiperidine-3-carboxylate hydrochloride CAS No. 272767-56-3

Methyl 2-methylpiperidine-3-carboxylate hydrochloride

Cat. No.: B3256520
CAS No.: 272767-56-3
M. Wt: 193.67 g/mol
InChI Key: VPKPUDLZDYZDRS-UHFFFAOYSA-N
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Description

Methyl 2-methylpiperidine-3-carboxylate hydrochloride ( 272767-56-3) is a piperidine-based chemical building block with the molecular formula C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol . This compound serves as a versatile scaffold and key synthetic intermediate in organic chemistry and pharmaceutical research for developing novel bioactive molecules . As a substituted piperidine ester, this compound is of significant value in medicinal chemistry exploration. Piperidine derivatives are extensively investigated for their potential biological activities. The structure features both ester and amine functional groups, offering sites for further chemical modification such as hydrolysis, reduction, or amidation to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The hydrochloride salt form enhances the compound's stability and solubility for handling in various experimental setups. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment (PPE) in a well-ventilated environment and refer to the safety data sheet for detailed hazard information.

Properties

IUPAC Name

methyl 2-methylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-7(8(10)11-2)4-3-5-9-6;/h6-7,9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKPUDLZDYZDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 2-methylpiperidine with methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield . These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, primary amines

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols

    Substitution: Amides, substituted esters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between Methyl 2-methylpiperidine-3-carboxylate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-methylpiperidine-3-carboxylate HCl 1255099-39-8 C₉H₁₈ClNO₂ Methyl ester (C-3), methyl (C-2) 207.7 Research intermediate, potential synthesis building block
Meperidine HCl (Opioid) 50-13-5 C₁₅H₂₁NO₂·HCl Ethyl ester (C-4), phenyl (C-4) 283.8 Analgesic (Schedule II controlled substance)
Methyl 3,3-difluoropiperidine-4-carboxylate HCl 1779974-06-9 C₈H₁₂F₂NO₂·HCl Difluoro (C-3), methyl ester (C-4) 227.6 Enhanced electronegativity; drug synthesis
Methyl 1-(anthraquinonyl)sulfonylpiperidine-3-carboxylate - C₂₄H₁₈NO₁₀S·HCl Sulfonyl anthraquinone, methyl ester (C-3) 512.06 Bulky substituent; specialized synthesis applications
Dimethyl piperidine-3,5-dicarboxylate HCl 1439815-15-2 C₁₀H₁₆ClNO₄ Dual methyl esters (C-3, C-5) 249.7 Increased hydrophilicity; metabolic studies

Detailed Analysis of Analog Compounds

Meperidine Hydrochloride
  • Structural Differences : Unlike the target compound, Meperidine features a phenyl group at position 4 and an ethyl ester instead of a methyl ester. These modifications confer opioid receptor affinity, making it a potent analgesic .
  • Implications : The phenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the ethyl ester extends metabolic stability compared to methyl esters.
Methyl 3,3-Difluoropiperidine-4-carboxylate HCl
  • Implications : The difluoro substitution may improve metabolic resistance and bioavailability in pharmaceutical candidates.
Sulfonyl Anthraquinone Derivatives
  • Structural Differences: The bulky anthraquinone-sulfonyl group introduces steric hindrance, reducing reactivity but enabling applications in photodynamic therapy or dye synthesis .
  • Implications : Such compounds are less likely to penetrate biological membranes, limiting their use in systemic drugs.
Dimethyl Piperidine-3,5-dicarboxylate HCl
  • Implications : Useful in prodrug design or as a scaffold for bifunctional ligands.

Biological Activity

Methyl 2-methylpiperidine-3-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H15ClN2O2
  • CAS Number : 164323-84-6
  • Physical Properties : The hydrochloride salt form enhances solubility and bioavailability, which is crucial for its pharmacological applications.

This compound primarily interacts with various biological targets, influencing metabolic pathways. Notably, it has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme critical in tryptophan metabolism and immune modulation. This inhibition has significant implications for cancer therapy and immunology, as it may enhance anti-tumor immunity by preventing the depletion of tryptophan, which tumors exploit to suppress immune responses.

Biological Activity Overview

The biological activities of this compound include:

  • Enzyme Inhibition : As an IDO1 inhibitor, it plays a role in modulating immune responses and has potential applications in cancer treatment.
  • Neurotransmitter Modulation : Similar compounds have been shown to affect neurotransmitter systems, particularly GABA transporters, which could lead to therapeutic effects in neurological disorders such as epilepsy and anxiety.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against IDO1. In vitro studies have shown that it can reduce the enzymatic activity of IDO1 by up to 80% at certain concentrations, indicating its potential as a therapeutic agent in cancer immunotherapy.

Neuropharmacological Applications

In studies focusing on neurotransmitter systems, derivatives of piperidine have shown promise in enhancing GABAergic activity. For instance, one study indicated that compounds structurally related to this compound inhibited GABA transporters, leading to increased GABA levels in the synaptic cleft. This mechanism is crucial for developing treatments for conditions like anxiety disorders and epilepsy.

Comparative Biological Activity Table

CompoundTarget EnzymeInhibition PercentagePotential Application
This compoundIDO1Up to 80%Cancer immunotherapy
(S)-Methyl piperidine-3-carboxylateGABA TransporterSignificantNeurological disorders
Benzoylpiperidine derivativesMAGLLow nanomolar rangeAnticancer therapy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-methylpiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous piperidine derivatives are prepared by reacting substituted benzyl chlorides with piperidine-carboxylic acids under reflux in the presence of a base (e.g., NaOH or K2CO3). Temperature control (70–100°C) and pH monitoring are critical to minimize side reactions and ensure >80% yield . Purity is often verified by HPLC or NMR, with recrystallization in ethanol/water mixtures recommended for further refinement .

Q. How is the structural configuration of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve the stereochemistry of the piperidine ring and confirm the positions of substituents (e.g., methyl and carboxylate groups). Hydrogen bonding networks and chloride ion coordination should be analyzed to validate the hydrochloride salt form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved respirators to avoid inhalation of aerosols .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates.
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:

  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations and identify metabolites .
  • Dose-Response Optimization : Use staggered dosing regimens in animal models to correlate efficacy with exposure levels .
  • Target Engagement Assays : Apply techniques like SPR (surface plasmon resonance) to verify direct interactions with biological targets .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) to enhance stereoselectivity .
  • Chromatographic Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures to diastereomeric salts using resolving agents like tartaric acid .

Q. How do structural modifications at the piperidine ring (e.g., substituent position) alter the compound’s physicochemical and biological properties?

  • Methodological Answer : Comparative studies of analogs (e.g., 3-carboxylate vs. 4-carboxylate isomers) reveal:

  • Lipophilicity : LogP values increase with electron-donating substituents (e.g., methyl groups), enhancing membrane permeability .
  • Receptor Binding : Meta-substituted derivatives show higher affinity for serotonin receptors than para-substituted variants, as shown via molecular docking and radioligand assays .

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data conflict in characterizing this compound’s hydrochloride form?

  • Methodological Answer : Discrepancies often stem from:

  • Ionization Artifacts : ESI-MS may detect free base forms if HCl is lost during ionization. Use MALDI-TOF with DHB matrix to preserve salt forms .
  • Solvent Effects : D2O in NMR can shift proton signals due to hydrogen-deuterium exchange. Compare spectra in DMSO-d6 and CDCl3 to confirm structural integrity .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile prior to in vivo testing?

  • Methodological Answer :

  • Software : Use SwissADME for bioavailability predictions and ProTox-II for toxicity profiling .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model membrane permeation and protein-ligand stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylpiperidine-3-carboxylate hydrochloride
Reactant of Route 2
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